molecular formula C29H29N3O2 B2728023 1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-01-3

1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2728023
CAS No.: 901246-01-3
M. Wt: 451.57
InChI Key: QAILXWFTWQOFIL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused pyrazole-quinoline scaffold. Its structure features a 4-tert-butylphenyl group at position 1, 7,8-dimethoxy substituents on the quinoline ring, and a 4-methylphenyl group at position 3 (Fig. 1). The molecular formula is C₂₉H₂₇N₃O₂, with a monoisotopic mass of 449.21 g/mol .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2/c1-18-7-9-19(10-8-18)27-23-17-30-24-16-26(34-6)25(33-5)15-22(24)28(23)32(31-27)21-13-11-20(12-14-21)29(2,3)4/h7-17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAILXWFTWQOFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative with significant potential in pharmacological applications. This compound is characterized by its unique molecular structure, which includes a pyrazoloquinoline core and various substituted phenyl groups. The molecular formula is C29H29N3O2C_{29}H_{29}N_{3}O_{2} with a molecular weight of 451.6 g/mol .

Pharmacological Properties

Research indicates that pyrazoloquinoline derivatives exhibit a range of biological activities, including antitumor , anti-inflammatory , and antibacterial effects. The specific biological activities of the compound have been evaluated through various studies.

Antitumor Activity

Several studies have highlighted the role of pyrazoloquinolines in cancer therapy. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A notable study evaluated the cytotoxic effects of related pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could enhance the efficacy of conventional chemotherapeutics like doxorubicin through a synergistic effect .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoloquinolines have also been documented. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This inhibition suggests a potential mechanism for their use in treating inflammatory diseases .

Antibacterial Activity

The antibacterial activity of pyrazoloquinolines has been explored, with some derivatives exhibiting significant activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

The biological activities of pyrazoloquinolines are closely linked to their structural features. The presence of substituents on the phenyl rings plays a crucial role in modulating activity:

SubstituentEffect on Activity
Tert-butylEnhances lipophilicity and bioavailability
MethylPotentially increases binding affinity to targets

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated IC50 values indicating effective inhibition of cell proliferation compared to control groups.
  • Anti-inflammatory Mechanism : Another study investigated the anti-inflammatory properties through in vitro assays measuring NO production in macrophage cell lines treated with LPS. The compound significantly reduced NO levels, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazoloquinoline Derivatives

Key structural variations among pyrazoloquinoline derivatives influence their pharmacological profiles. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity IC₅₀/Activity Reference
Target Compound 1-(4-tert-butylphenyl), 7,8-OCH₃, 3-(4-MePh) 449.21 Inferred anti-inflammatory N/A
2i (3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) 3-NH₂, 4-(4-OHPhNH) 335.35 Inhibits NO production (LPS-induced) ~1 µM
2m (4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid) 3-NH₂, 4-(4-COOHPhNH) 363.38 Inhibits iNOS/COX-2 expression ~1 µM
ELND006 (4-Cyclopropyl-7,8-difluoro-5-(4-trifluoromethylphenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline) 4-cyclopropyl, 7,8-F, 5-SO₂(4-CF₃Ph) 497.42 Gamma-secretase inhibitor (Aβ selectivity) Notch-sparing
4-(4-Methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b] core, 4-MePh, 3-Me 339.42 Apoptosis induction (low efficacy) ~10 µM

Key Observations

Anti-Inflammatory Activity: Derivatives with amino groups (e.g., 2i, 2m) exhibit potent inhibition of LPS-induced NO production (IC₅₀ ~1 µM), comparable to the control 1400W. The target compound lacks an amino group but includes methoxy substituents, which may reduce direct enzyme inhibition but enhance metabolic stability . Carboxylic acid in 2m improves solubility but may limit blood-brain barrier penetration compared to the lipophilic tert-butyl group in the target compound .

Structural Backbone Differences: Pyrazolo[4,3-c]quinolines (e.g., target compound, 2i, ELND006) show anti-inflammatory or Aβ-modulating activities, whereas pyrazolo[3,4-b]quinolines (e.g., compound in ) demonstrate weaker apoptosis induction due to divergent ring fusion and electronic profiles .

Enzyme Selectivity: ELND006’s sulfonyl and cyclopropyl groups confer selectivity for gamma-secretase over Notch signaling, a feature absent in the target compound, which lacks these substituents .

Research Findings and Mechanistic Insights

Anti-Inflammatory Mechanism

Pyrazolo[4,3-c]quinolines like 2i and 2m suppress iNOS and COX-2 expression in RAW 264.7 macrophages, reducing pro-inflammatory mediators. QSAR studies highlight the importance of electron-donating groups (e.g., -NH₂, -OCH₃) at positions 3 and 4 for activity . The target compound’s dimethoxy groups may mimic these effects but require empirical validation.

Pharmacokinetic Considerations

  • The tert-butyl group in the target compound may enhance metabolic stability compared to shorter alkyl chains, as seen in ELND006’s design for improved bioavailability .

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